molecular formula C5H11NOS B13289613 3-Ethoxypropanethioamide

3-Ethoxypropanethioamide

Cat. No.: B13289613
M. Wt: 133.21 g/mol
InChI Key: HVPFXAYRGZOKQP-UHFFFAOYSA-N
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Description

3-Ethoxypropanethioamide is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to thioamides, making them valuable in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypropanethioamide typically involves the reaction of 3-ethoxypropanoic acid with a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of safer and more efficient thionating agents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypropanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxypropanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Incorporated into peptides to study protein folding and dynamics due to its unique hydrogen bonding properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active thioamides like ethionamide.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 3-Ethoxypropanethioamide involves its interaction with biological targets through hydrogen bonding and nucleophilic interactions. The sulfur atom in the thioamide group can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes involved in metabolic pathways. This mechanism is similar to that of other thioamide drugs used in the treatment of tuberculosis and leprosy .

Comparison with Similar Compounds

Comparison: 3-Ethoxypropanethioamide is unique due to its ethoxy group, which imparts different solubility and reactivity compared to other thioamides. Its structural features make it a versatile compound in synthetic chemistry and biological studies .

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

3-ethoxypropanethioamide

InChI

InChI=1S/C5H11NOS/c1-2-7-4-3-5(6)8/h2-4H2,1H3,(H2,6,8)

InChI Key

HVPFXAYRGZOKQP-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=S)N

Origin of Product

United States

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